molecular formula C14H16O5 B12889578 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran CAS No. 88349-53-5

5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran

Cat. No.: B12889578
CAS No.: 88349-53-5
M. Wt: 264.27 g/mol
InChI Key: SNDWDSDJDCNZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C14H16O5. It is characterized by its benzofuran core, which is substituted with ethoxy and hydroxy groups.

Preparation Methods

The synthesis of 1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethoxy groups play a crucial role in its binding affinity and specificity. Pathways involved may include modulation of enzyme activity or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4,7-Diethoxy-6-hydroxybenzofuran-5-yl)ethanone can be compared with similar compounds such as:

These compounds share a benzofuran core but differ in the nature and position of substituents, which can significantly affect their chemical properties and biological activities.

Properties

CAS No.

88349-53-5

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

1-(4,7-diethoxy-6-hydroxy-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C14H16O5/c1-4-17-12-9-6-7-19-13(9)14(18-5-2)11(16)10(12)8(3)15/h6-7,16H,4-5H2,1-3H3

InChI Key

SNDWDSDJDCNZNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OCC)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.